-(Trifluoromethyl)aniline serves as a valuable building block in the synthesis of more complex molecules due to the presence of the trifluoromethyl group (CF3) and the amine group (NH2). The CF3 group introduces unique electronic and steric properties, influencing the reactivity and functionality of the final molecule.
Several research studies have utilized 4-(trifluoromethyl)aniline in the synthesis of diverse compounds, including:
The presence of the reactive amine group allows for further functionalization of 4-(trifluoromethyl)aniline through various chemical reactions. This enables the creation of diverse derivatives with tailored properties for specific research applications.
Examples include:
Beyond its role as a building block or precursor, 4-(trifluoromethyl)aniline itself is a subject of research due to its unique properties. Studies have investigated its:
4-(Trifluoromethyl)aniline, also known as alpha,alpha,alpha-Trifluoro-p-toluidine or 4-Aminobenzotrifluoride, is an aromatic amine characterized by the presence of a trifluoromethyl group attached to the para position of the aniline structure. Its chemical formula is C7H6F3N, and it has a molecular weight of 175.13 g/mol. This compound appears as a colorless liquid or pale yellow solid with a melting point of approximately 38 °C and a boiling point of 117.5 °C at reduced pressure .
The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and potentially altering its reactivity compared to other anilines. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
4-(Trifluoromethyl)aniline itself is not widely studied for its biological activity. However, due to the presence of the amine group, it can serve as a precursor for the synthesis of various bioactive molecules. For example, it can be used to prepare pharmaceuticals, agrochemicals, and functional materials []. The specific mechanism of action of these derived compounds would depend on their individual structures and functionalities.
4-(Trifluoromethyl)aniline is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling this compound:
Several synthesis methods have been developed for 4-(trifluoromethyl)aniline:
These methods highlight the compound's accessibility for research and industrial applications.
4-(Trifluoromethyl)aniline finds applications across various fields:
Interaction studies involving 4-(trifluoromethyl)aniline focus on its reactivity with various substrates. For instance, it has been shown to interact with oxime derivatives in isoxazole formation, indicating its potential role in synthesizing heterocyclic compounds. Additionally, studies have explored its interactions in photo
Several compounds share structural similarities with 4-(trifluoromethyl)aniline. Here are a few notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
4-Methylaniline | C7H9N | Methyl group enhances reactivity; less lipophilic. |
3-(Trifluoromethyl)aniline | C7H6F3N | Trifluoromethyl at meta position; different reactivity profile. |
2-(Trifluoromethyl)aniline | C7H6F3N | Trifluoromethyl at ortho position; steric hindrance affects reactions. |
The uniqueness of 4-(trifluoromethyl)aniline lies in its specific trifluoromethyl positioning at the para location, which influences both its chemical reactivity and biological activity compared to other anilines.
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard